2-Butyl-9-methyl-8-(triazol-2-yl)purin-6-amine 2-Butyl-9-methyl-8-(triazol-2-yl)purin-6-amine ST-1535 is a neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 496955-42-1
VCID: VC0543907
InChI: InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)
SMILES: CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Molecular Formula: C12H16N8
Molecular Weight: 272.31 g/mol

2-Butyl-9-methyl-8-(triazol-2-yl)purin-6-amine

CAS No.: 496955-42-1

Inhibitors

VCID: VC0543907

Molecular Formula: C12H16N8

Molecular Weight: 272.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-Butyl-9-methyl-8-(triazol-2-yl)purin-6-amine - 496955-42-1

CAS No. 496955-42-1
Product Name 2-Butyl-9-methyl-8-(triazol-2-yl)purin-6-amine
Molecular Formula C12H16N8
Molecular Weight 272.31 g/mol
IUPAC Name 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine
Standard InChI InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)
Standard InChIKey CYYQMAWUIRPCNW-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Canonical SMILES CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Appearance Solid powder
Description ST-1535 is a neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-n-butyl-9-methyl-8-(1,2,3)triazol-2-yl-9H-purin-6-ylamine
ST 1535
ST-1535
ST1535
Reference 1: Stasi MA, Minetti P, Lombardo K, Riccioni T, Caprioli A, Vertechy M, Di Serio S, Pace S, Borsini F. Animal models of Parkinson׳s disease: Effects of two adenosine A2A receptor antagonists ST4206 and ST3932, metabolites of 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535). Eur J Pharmacol. 2015 Aug 15;761:353-61. doi: 10.1016/j.ejphar.2015.03.070. Epub 2015 Apr 30. PubMed PMID: 25936513.
2: Piersanti G, Bartoccini F, Lucarini S, Cabri W, Stasi MA, Riccioni T, Borsini F, Tarzia G, Minetti P. Synthesis and biological evaluation of metabolites of 2-n-butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535), a potent antagonist of the A2A adenosine receptor for the treatment of Parkinson's disease. J Med Chem. 2013 Jul 11;56(13):5456-63. doi: 10.1021/jm400491x. Epub 2013 Jun 24. PubMed PMID: 23789814.
3: Frau L, Borsini F, Wardas J, Khairnar AS, Schintu N, Morelli M. Neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist ST1535 in a MPTP mouse model of Parkinson's disease. Synapse. 2011 Mar;65(3):181-8. doi: 10.1002/syn.20833. PubMed PMID: 20665698.
4: Bartoccini F, Cabri W, Celona D, Minetti P, Piersanti G, Tarzia G. Direct B-alkyl Suzuki-Miyaura cross-coupling of 2-halopurines. Practical synthesis of ST1535, a potent adenosine A2A receptor antagonist. J Org Chem. 2010 Aug 6;75(15):5398-401. doi: 10.1021/jo101027h. PubMed PMID: 20597521.
5: Pinna A. Novel investigational adenosine A2A receptor antagonists for Parkinson's disease. Expert Opin Investig Drugs. 2009 Nov;18(11):1619-31. doi: 10.1517/13543780903241615. Review. PubMed PMID: 19888872.
6: Belcastro V, Tozzi A, Tantucci M, Costa C, Di Filippo M, Autuori A, Picconi B, Siliquini S, Luchetti E, Borsini F, Calabresi P. A2A adenosine receptor antagonists protect the striatum against rotenone-induced neurotoxicity. Exp Neurol. 2009 May;217(1):231-4. doi: 10.1016/j.expneurol.2009.01.010. Epub 2009 Jan 29. PubMed PMID: 19416678.
7: Galluzzo M, Pintor A, Pèzzola A, Grieco R, Borsini F, Popoli P. Behavioural and neurochemical characterization of the adenosine A2A receptor antagonist ST1535. Eur J Pharmacol. 2008 Jan 28;579(1-3):149-52. Epub 2007 Oct 30. PubMed PMID: 18036583.
8: Tozzi A, Tscherter A, Belcastro V, Tantucci M, Costa C, Picconi B, Centonze D, Calabresi P, Borsini F. Interaction of A2A adenosine and D2 dopamine receptors modulates corticostriatal glutamatergic transmission. Neuropharmacology. 2007 Nov;53(6):783-9. Epub 2007 Aug 16. PubMed PMID: 17889039.
9: Pinna A, Pontis S, Borsini F, Morelli M. Adenosine A2A receptor antagonists improve deficits in initiation of movement and sensory motor integration in the unilateral 6-hydroxydopamine rat model of Parkinson's disease. Synapse. 2007 Aug;61(8):606-14. PubMed PMID: 17476684.
10: Tronci E, Simola N, Borsini F, Schintu N, Frau L, Carminati P, Morelli M. Characterization of the antiparkinsonian effects of the new adenosine A2A receptor antagonist ST1535: acute and subchronic studies in rats. Eur J Pharmacol. 2007 Jul 2;566(1-3):94-102. Epub 2007 Mar 24. PubMed PMID: 17445798.
11: Rose S, Ramsay Croft N, Jenner P. The novel adenosine A2a antagonist ST1535 potentiates the effects of a threshold dose of l-dopa in unilaterally 6-OHDA-lesioned rats. Brain Res. 2007 Feb 16;1133(1):110-4. Epub 2006 Dec 29. PubMed PMID: 17196564.
12: Rose S, Jackson MJ, Smith LA, Stockwell K, Johnson L, Carminati P, Jenner P. The novel adenosine A2a receptor antagonist ST1535 potentiates the effects of a threshold dose of L-DOPA in MPTP treated common marmosets. Eur J Pharmacol. 2006 Sep 28;546(1-3):82-7. Epub 2006 Jul 25. PubMed PMID: 16925991.
13: Stasi MA, Borsini F, Varani K, Vincenzi F, Di Cesare MA, Minetti P, Ghirardi O, Carminati P. ST 1535: a preferential A2A adenosine receptor antagonist. Int J Neuropsychopharmacol. 2006 Oct;9(5):575-84. Epub 2005 Nov 23. PubMed PMID: 16867213.
14: Minetti P, Tinti MO, Carminati P, Castorina M, Di Cesare MA, Di Serio S, Gallo G, Ghirardi O, Giorgi F, Giorgi L, Piersanti G, Bartoccini F, Tarzia G. 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine and analogues as A2A adenosine receptor antagonists. Design, synthesis, and pharmacological characterization. J Med Chem. 2005 Nov 3;48(22):6887-96. PubMed PMID: 16250647.
PubChem Compound 9860294
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator